Cas no 2021884-08-0 (2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine)

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine is a benzodioxane-derived amine compound with potential applications in pharmaceutical and chemical research. Its structure features a 1,4-benzodioxane core, which imparts stability and favorable pharmacokinetic properties, making it a valuable intermediate in drug development. The ethyl(methyl)amine substituent enhances its reactivity, allowing for further functionalization in synthetic pathways. This compound is particularly useful in the design of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and well-defined synthesis routes ensure reproducibility for research purposes. Its versatility makes it suitable for exploring structure-activity relationships in medicinal chemistry.
2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine structure
2021884-08-0 structure
Product name:2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine
CAS No:2021884-08-0
MF:C11H15NO2
Molecular Weight:193.242303133011
CID:6199740
PubChem ID:22074988

2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine
    • 2021884-08-0
    • SCHEMBL9413231
    • [2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
    • EN300-1784241
    • インチ: 1S/C11H15NO2/c1-12-7-6-9-8-13-10-4-2-3-5-11(10)14-9/h2-5,9,12H,6-8H2,1H3
    • InChIKey: XPCUVNDHUBSZHG-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1CCNC

計算された属性

  • 精确分子量: 193.110278721g/mol
  • 同位素质量: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 30.5Ų

2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1784241-1.0g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
1g
$1100.0 2023-05-26
Enamine
EN300-1784241-10.0g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
10g
$4729.0 2023-05-26
Enamine
EN300-1784241-0.1g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
0.1g
$968.0 2023-09-19
Enamine
EN300-1784241-0.25g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
0.25g
$1012.0 2023-09-19
Enamine
EN300-1784241-0.5g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
0.5g
$1056.0 2023-09-19
Enamine
EN300-1784241-1g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
1g
$1100.0 2023-09-19
Enamine
EN300-1784241-5g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
5g
$3189.0 2023-09-19
Enamine
EN300-1784241-10g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
10g
$4729.0 2023-09-19
Enamine
EN300-1784241-0.05g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
0.05g
$924.0 2023-09-19
Enamine
EN300-1784241-2.5g
[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl](methyl)amine
2021884-08-0
2.5g
$2155.0 2023-09-19

2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine 関連文献

2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amineに関する追加情報

Introduction to Compound CAS No. 2021884-08-0: 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine

The compound with CAS No. 2021884-08-0, commonly referred to as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl(methyl)amine, is a unique organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of amines and features a complex structure that combines aromatic and aliphatic components. Its molecular formula is C13H17NO3, and its molecular weight is approximately 245.3 g/mol.

The structure of this compound is characterized by a benzodioxin ring system, which is a fused bicyclic structure consisting of a benzene ring and a dioxane ring. The benzodioxin moiety is further substituted at the 2-position with an ethyl group that is attached to a methylamine group. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the importance of benzodioxin derivatives in drug discovery and development. For instance, researchers have explored the potential of such compounds in targeting specific biological pathways, such as those involved in inflammation and neurodegenerative diseases. The presence of the methylamine group in this compound adds further functionality, enabling it to act as a versatile building block in organic synthesis.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and coupling reactions. The choice of synthetic method depends on the availability of starting materials and the desired purity of the final product. For example, one common approach involves the reaction of an appropriate benzodioxin derivative with an alkylating agent in the presence of a base.

The chemical properties of this compound are influenced by its functional groups. The benzodioxin ring contributes aromatic stability and potential for conjugation, while the methylamine group introduces basicity and nucleophilicity. These properties make the compound amenable to participation in reactions such as alkylation, acylation, and amidation. Additionally, its solubility in organic solvents facilitates its use in solution-phase synthesis.

From an application standpoint, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for developing bioactive agents. Its ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.

In materials science, derivatives of this compound have been explored for their potential in polymer chemistry. The presence of reactive groups allows for the formation of cross-linked networks or block copolymers with tailored properties. Such materials could find applications in fields ranging from electronics to biomedical devices.

Furthermore, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing compounds like this one. For example, catalytic asymmetric synthesis techniques have been employed to produce enantiomerically enriched versions of this compound, which are valuable for chiral resolution studies.

In conclusion, CAS No. 2021884-08-0 represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge.

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